molecular formula C16H15FN2O B3463509 N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Cat. No.: B3463509
M. Wt: 270.30 g/mol
InChI Key: HFOAJBBABULLFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide: is a chemical compound that belongs to the class of isoquinoline derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the isoquinoline core, which imparts unique chemical and biological properties. Isoquinoline derivatives are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide typically involves the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoquinoline derivative reacts with an amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the isoquinoline core is oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of amine derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Quinoline derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Isoquinoline derivatives have shown promise in various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders and cancer.

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-(3-fluorophenyl)acetamide
  • 3-fluoroamphetamine
  • 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

Comparison: N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to other fluorophenyl derivatives. While compounds like N-(3-fluorophenyl)acetamide and 3-fluoroamphetamine share the fluorophenyl group, their core structures and resulting activities differ significantly. The isoquinoline core in this compound provides a scaffold for diverse pharmacological activities, making it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-14-6-3-7-15(10-14)18-16(20)19-9-8-12-4-1-2-5-13(12)11-19/h1-7,10H,8-9,11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAJBBABULLFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-(3-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.